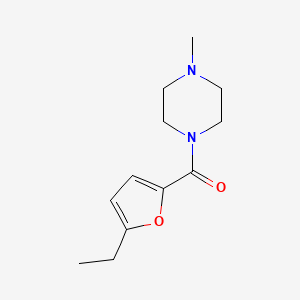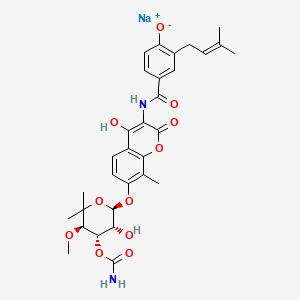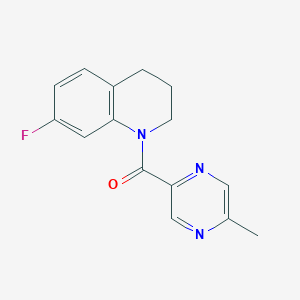![molecular formula C17H20N2O3S2 B7559099 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors (JAK inhibitors). It was first synthesized in 2005 and has since been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide works by inhibiting the activity of Janus kinases (JAKs). JAKs are enzymes that play a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide can effectively block the downstream signaling pathways, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of T cells and B cells, and reduce the migration of immune cells to inflamed tissues. It can also reduce the production of antibodies and increase the production of regulatory T cells, which can help to maintain immune homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide is its specificity for JAKs, which makes it a potentially effective therapeutic agent with fewer side effects compared to other immunosuppressive drugs. However, its effectiveness may be limited by the development of resistance and the potential for adverse effects on the immune system.
Zukünftige Richtungen
There are several potential future directions for research on 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide. One area of interest is the development of new JAK inhibitors with improved specificity and efficacy. Another area of interest is the investigation of the potential use of 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide in the treatment of other autoimmune diseases and cancer. Additionally, further research is needed to fully understand the long-term effects of 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide on the immune system and its potential for drug interactions.
Synthesemethoden
The synthesis of 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide involves the reaction of 4-(1,3-thiazol-2-yl)aniline with cyclopentanone to form 4-(1,3-thiazol-2-yl)phenyl)cyclopentanone. The resulting compound is then reacted with sulfonyl chloride to form 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of cancer, asthma, and transplant rejection.
Eigenschaften
IUPAC Name |
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-16(9-12-24(21,22)15-3-1-2-4-15)19-14-7-5-13(6-8-14)17-18-10-11-23-17/h5-8,10-11,15H,1-4,9,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVMFUGOSTWZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)
![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)
![[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)

![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)

![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)
